molecular formula C7H9ClN2O B13899127 3-Chloro-5-methoxy-2-pyridinemethanamine

3-Chloro-5-methoxy-2-pyridinemethanamine

Cat. No.: B13899127
M. Wt: 172.61 g/mol
InChI Key: UIQVBQPXNNVCHD-UHFFFAOYSA-N
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Description

3-Chloro-5-methoxy-2-pyridinemethanamine is a chemical compound with the molecular formula C7H9ClN2O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a chlorine atom at the third position, a methoxy group at the fifth position, and a methanamine group at the second position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-methoxy-2-pyridinemethanamine typically involves the reaction of 3,5-dichloro-2,4,6-trifluoropyridine with sodium methoxide. This reaction yields 3-chloro-5-methoxy-2,4,6-trifluoropyridine, which is then treated with ammonium formate in the presence of 10% palladium on carbon (Pd/C) at 50°C for 10 hours to produce the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-methoxy-2-pyridinemethanamine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The methanamine group can undergo oxidation to form corresponding imines or reduction to form amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium methoxide and other nucleophiles.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used.

    Oxidation Reactions: Imines or other oxidized derivatives.

    Reduction Reactions: Amines or other reduced derivatives.

Scientific Research Applications

3-Chloro-5-methoxy-2-pyridinemethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-5-methoxy-2-pyridinemethanamine involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds with biological molecules, while the chlorine and methoxy groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-2-methoxypyridine: Similar structure but lacks the methanamine group.

    5-Chloro-2-methoxypyridine: Similar structure but with different substitution pattern.

    3-Pyridinemethanamine: Lacks the chlorine and methoxy groups.

Uniqueness

3-Chloro-5-methoxy-2-pyridinemethanamine is unique due to the specific combination of chlorine, methoxy, and methanamine groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C7H9ClN2O

Molecular Weight

172.61 g/mol

IUPAC Name

(3-chloro-5-methoxypyridin-2-yl)methanamine

InChI

InChI=1S/C7H9ClN2O/c1-11-5-2-6(8)7(3-9)10-4-5/h2,4H,3,9H2,1H3

InChI Key

UIQVBQPXNNVCHD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(N=C1)CN)Cl

Origin of Product

United States

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